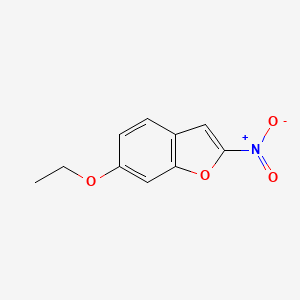

6-Ethoxy-2-nitrobenzofuran

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Ethoxy-2-nitrobenzofuran is a useful research compound. Its molecular formula is C10H9NO4 and its molecular weight is 207.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthetic Applications

6-Ethoxy-2-nitrobenzofuran serves as a versatile building block in the synthesis of various polycyclic compounds. Recent studies have highlighted its role in dearomative cyclization reactions, which are crucial for constructing complex molecular frameworks.

Dearomative Cyclization Reactions

A notable application involves the dearomative (3 + 2) cycloaddition with para-quinamines, leading to the formation of benzofuro[3,2-b]indol-3-one derivatives. This reaction has been shown to proceed efficiently under mild conditions, yielding products with high diastereoselectivity (up to 98%) . The ability to create structurally diverse polycyclic compounds from this compound underscores its importance in synthetic organic chemistry.

Table 1: Summary of Cycloaddition Reactions Involving this compound

| Reaction Type | Reactants | Products | Yield (%) |

|---|---|---|---|

| (3 + 2) Cycloaddition | Para-quinamines | Benzofuro[3,2-b]indol-3-one | Up to 98% |

| (4 + 2) Cycloaddition | N-Alkoxyacrylamides | Benzofuropyridinones | 61-87% |

| Oxygen Nucleophile | Epoxybutenes | Tetrahydrofurobenzofurans | Varies |

The biological properties of this compound and its derivatives have been extensively studied, revealing promising pharmacological activities.

Anticancer Properties

Benzofuran derivatives, including those derived from this compound, have demonstrated significant anticancer activity. For instance, compounds synthesized from this framework have shown inhibitory effects against various cancer cell lines, including:

- GI50 values for compounds derived from benzofurans:

- ACHN: 2.74 mM

- HCT15: 2.37 mM

- MDA-MB-231: 2.20 mM

These findings suggest that modifications on the benzofuran core can enhance anticancer efficacy .

Table 2: Anticancer Activity of Benzofuran Derivatives

| Compound ID | Cell Line | GI50 (mM) | Activity Level |

|---|---|---|---|

| 35 | ACHN | 2.74 | Significant |

| 35 | HCT15 | 2.37 | Significant |

| 35 | MDA-MB-231 | 2.20 | Significant |

Antimicrobial Activity

In addition to anticancer properties, benzofuran derivatives exhibit antimicrobial activity against various bacterial strains. For example, compounds derived from this class showed promising results against both Gram-positive and Gram-negative bacteria .

Table 3: Antimicrobial Activity of Benzofuran Derivatives

| Compound ID | Microorganism | Inhibition Zone (mm) |

|---|---|---|

| 40c | S. aureus | 23 |

| 41a | K. pneumoniae | ~24 |

Análisis De Reacciones Químicas

1.1. Electrophilic Substitution Reactions

The ethoxy group at C6 directs electrophilic attacks to the C5 and C7 positions due to its +M (mesomeric) effect. Common reactions include:

-

Nitration : Requires fuming HNO₃/H₂SO₄ at 0–5°C, yielding 5-nitro-6-ethoxy-2-nitrobenzofuran .

-

Halogenation : Bromination with Br₂/FeBr₃ produces 5-bromo-6-ethoxy-2-nitrobenzofuran (75% yield) .

1.2. Cycloaddition Reactions

2-Nitrobenzofurans participate in dearomative (3 + 2) cycloadditions. For example:

-

Reaction with para-quinamines under mild basic conditions forms benzofuro[3,2-b]indol-3-ones (up to 98% yield) .

-

Diastereoselectivity exceeds 20:1 due to stereoelectronic control during intermediate formation .

1.3. Reduction of the Nitro Group

Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, producing 2-amino-6-ethoxybenzofuran. This product serves as a precursor for bioactive molecules .

3.1. Cycloaddition Pathway

The reaction proceeds via:

-

Nucleophilic attack : para-quinamine’s amine attacks C3 of 2-nitrobenzofuran, forming an aza-Michael adduct.

-

Dearomatization : Loss of aromaticity generates a dihydrobenzofuran intermediate.

-

Intramolecular cyclization : Michael addition closes the indole ring, yielding the polycyclic product .

3.2. Substituent Effects

-

Electron-withdrawing groups (e.g., NO₂) at C2 enhance reactivity in cycloadditions by polarizing the benzofuran ring .

-

Ethoxy at C6 stabilizes intermediates through resonance, improving yields in substitution reactions .

Table 2: Substituent Effects on Reaction Outcomes

| Substituent Position | Reaction Rate (vs. H) | Major Product |

|---|---|---|

| C6-ethoxy | 1.5× faster | 5-Substituted derivatives |

| C5-nitro | 0.8× slower | 7-Substituted derivatives |

Propiedades

Número CAS |

67073-93-2 |

|---|---|

Fórmula molecular |

C10H9NO4 |

Peso molecular |

207.18 g/mol |

Nombre IUPAC |

6-ethoxy-2-nitro-1-benzofuran |

InChI |

InChI=1S/C10H9NO4/c1-2-14-8-4-3-7-5-10(11(12)13)15-9(7)6-8/h3-6H,2H2,1H3 |

Clave InChI |

QJSDELSYYAAUMT-UHFFFAOYSA-N |

SMILES |

CCOC1=CC2=C(C=C1)C=C(O2)[N+](=O)[O-] |

SMILES canónico |

CCOC1=CC2=C(C=C1)C=C(O2)[N+](=O)[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.